The synthesis of 17-epi-resolvin D3 can be achieved through various methods, primarily focusing on total synthesis and biosynthetic routes. One notable approach is the modular enantioselective synthesis, which allows for the construction of complex molecules with high stereochemical control. This method involves a convergent strategy that employs specific reagents and conditions to achieve the desired stereochemistry of the resolvin .
Another significant method is the stereocontrolled total synthesis, which has been reported to produce stereochemically pure samples of resolvin D3. This involves multiple steps, including the formation of key intermediates through reactions that ensure the correct configuration at specific carbon centers . The technical details often include the use of chiral catalysts and precise reaction conditions to maintain high yields and purity.
The molecular structure of 17-epi-resolvin D3 is characterized by its unique stereochemistry, which is critical for its biological activity. The compound features a complex arrangement of carbon atoms with specific functional groups that contribute to its role as a signaling molecule in inflammation resolution.
Key structural data include:
The structural analysis often employs techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of synthesized compounds .
17-epi-resolvin D3 participates in various chemical reactions that are critical for its biological function. The primary reactions involve its formation from precursor molecules through enzymatic processes, such as:
These reactions are essential for generating active forms of resolvins that exert anti-inflammatory effects .
The mechanism of action for 17-epi-resolvin D3 involves its interaction with specific receptors on immune cells, leading to a cascade of signaling events that promote the resolution of inflammation. Upon binding to G-protein coupled receptors, such as GPR18, it triggers pathways that inhibit pro-inflammatory cytokine production and enhance macrophage phagocytosis .
Data supporting this mechanism includes:
These actions collectively contribute to returning tissues to homeostasis after inflammatory responses .
The physical and chemical properties of 17-epi-resolvin D3 include:
Relevant analyses often include:
17-epi-resolvin D3 has several scientific applications primarily related to its role in inflammation resolution:
Ongoing research continues to explore its efficacy in clinical settings, particularly regarding its role in modulating immune responses and promoting healing processes .
The endogenous biosynthesis of 17-epi-resolvin D3 (17-epi-RvD3) is orchestrated through tightly regulated enzymatic cascades involving lipoxygenases (LOX) and cytochrome P450 (CYP) isoforms. Docosahexaenoic acid (DHA) serves as the primary biosynthetic precursor, undergoing sequential oxygenations. Initial conversion is mediated by 15-lipoxygenase-1 (15-LOX-1), which installs a hydroperoxy group at carbon 17 (17S-HpDHA) [1] [8]. This intermediate is reduced to 17S-hydroxy-DHA (17S-HDHA), which subsequently serves as the substrate for 5-lipoxygenase (5-LOX). 5-LOX catalyzes the formation of a 4S-hydroperoxy moiety, leading to an unstable epoxide intermediate: 4(S),5(S)-epoxy-17(S)-hydroxy-docosahexaenoic acid [8]. This epoxide is highly labile and undergoes enzymatic hydrolysis to yield resolvin D3 (RvD3; 4S,11R,17S-trihydroxy-DHA) or its structural isomer resolvin D4 (RvD4) [8]. Cytochrome P450 isoforms (particularly CYP2J2 in humans) contribute to alternative biosynthetic routes by generating 16,17-epoxides from DHA, which can be hydrolyzed to 17R-HDHA—a precursor for aspirin-triggered epimers [5].
Table 1: Human Enzymes Involved in 17-epi-RvD3 Biosynthesis
Enzyme | Reaction Catalyzed | Product Formed | Stereoselectivity |
---|---|---|---|
15-LOX-1 | DHA → 17-HpDHA | 17S-HpDHA | S-configured alcohol |
5-LOX | 17S-HDHA → 4,5-epoxide | 4(S),5(S)-epoxy-17(S)-HDHA | S,S-epoxide |
Soluble Epoxide Hydrolase | Epoxide hydrolysis | RvD3/RvD4 | Regioselective opening |
Cytochrome P450 (CYP2J2) | DHA epoxidation | 16,17-epoxy-DHA | R-epimer favored |
Aspirin (acetylsalicylic acid) uniquely modulates 17-epi-RvD3 biosynthesis through acetylation of cyclooxygenase-2 (COX-2). Acetylated COX-2 loses its prostanoid synthase activity but gains the ability to convert DHA to 17R-HDHA instead of the native 17S-HDHA [2] [7]. This epimerization at carbon 17 redirects downstream LOX activity to produce the "aspirin-triggered" (AT) epimeric series of resolvins. Consequently, 5-LOX acts on 17R-HDHA to form 4(S),5(S)-epoxy-17(R)-HDHA, which is hydrolyzed to 17-epi-RvD3 (4S,11R,17R-trihydroxy-DHA) [7]. This epimer retains the 4S,11R configuration of native RvD3 but possesses a 17R-hydroxyl group, conferring enhanced metabolic stability by resisting rapid enzymatic dehydrogenation to oxo-metabolites [6] [7].
Table 2: Aspirin's Impact on Resolvin Epimerization
Parameter | Native RvD3 Pathway | Aspirin-Triggered Pathway |
---|---|---|
COX-2 Activity | Prostaglandin synthesis | Acetylated → 17R-HDHA production |
Precursor | 17S-HDHA | 17R-HDHA |
Epoxide Intermediate | 4(S),5(S)-epoxy-17S-HDHA | 4(S),5(S)-epoxy-17R-HDHA |
Product Stereochemistry | 4S,11R,17S | 4S,11R,17R (17-epi-RvD3) |
Metabolic Stability | Susceptible to 17-oxidation | Resists rapid inactivation |
Total organic synthesis has been indispensable for confirming the absolute stereochemistry and bioactions of 17-epi-RvD3. A convergent synthetic strategy connects chiral fragments representing the C1–C10 and C11–C22 segments of the molecule [8] [9]. The C11–C22 fragment bearing the 17R-hydroxyl group is synthesized from D-ribose or D-erythronolactone—chiral pool reagents that provide stereochemical fidelity at C17 [8]. Key transformations include:
The C1–C10 fragment containing the carboxylic acid and 4S,5S-epoxide is synthesized separately from but-2-yne-1,4-diol. Critical to this approach is avoiding Lewis acid-mediated epoxide degradation by installing the epoxide before the ester functionality [8].
The 4(S),5(S)-epoxy-17(R)-HDHA methyl ester serves as the pivotal synthetic intermediate for 17-epi-RvD3 [8] [9]. This epoxide is prepared in 12 linear steps with the following critical handles:
Physical characterization of synthetic 17-epi-RvD3—including UV absorbance (λmax 271 nm), tandem MS/MS fragmentation (m/z 375→177, 141, 123), and chiral HPLC retention time—matches endogenous material from resolving exudates [2] [7] [9]. Nuclear magnetic resonance (NMR) confirms the 4S,11R,17R-trihydroxy configuration and the docosahexaenoic acid backbone with 5Z,7E,9E,13Z,15E,19Z geometry [7] [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: